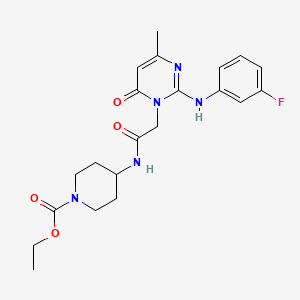

ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate

Descripción

Ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a synthetic small molecule featuring a pyrimidin-6-one core substituted with a 3-fluorophenylamino group and a methyl moiety. This pyrimidinone is connected via an acetamido linker to a piperidine ring esterified with an ethyl carboxylate.

Propiedades

IUPAC Name |

ethyl 4-[[2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O4/c1-3-31-21(30)26-9-7-16(8-10-26)24-18(28)13-27-19(29)11-14(2)23-20(27)25-17-6-4-5-15(22)12-17/h4-6,11-12,16H,3,7-10,13H2,1-2H3,(H,23,25)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYMWQCBYXHXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs include:

Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate (): Replaces the pyrimidinone’s oxo and amino groups with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the polar 3-fluorophenylamino group in the target compound.

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (): Features a methylthio group and a fluorophenoxy-phenylamino substituent.

Table 1: Substituent Comparison

| Compound | Pyrimidine Substituents | Piperidine Linker | Key Functional Groups |

|---|---|---|---|

| Target Compound | 4-methyl, 6-oxo, 3-fluorophenylamino | Acetamido, ethyl carboxylate | Amide, fluorophenyl, ester |

| Ethyl 1-[4-methyl-6-(CF₃)...] | 4-methyl, 6-CF₃ | Direct pyrimidine-piperidine | Trifluoromethyl, ester |

| Ethyl 4-[[4-(3-FPhO)Ph]amino...] | 6-methyl, 2-methylthio, 5-ester | None | Methylthio, fluorophenoxy, ester |

Physicochemical and Spectroscopic Properties

NMR Profiles

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) reflect substituent-induced electronic perturbations. For the target compound:

- The 3-fluorophenylamino group would deshield nearby protons (e.g., pyrimidinone NH and adjacent CH groups), causing distinct shifts in region A compared to analogs with non-aromatic substituents (e.g., trifluoromethyl).

- The acetamido linker’s carbonyl group may stabilize adjacent protons, reducing chemical shift variability in region B relative to compounds lacking amide bonds .

Lipophilicity and ADMET

highlights how substituents influence logP and pharmacokinetic parameters. The target compound’s fluorophenyl and ester groups likely confer moderate logP (~2.5–3.5), balancing solubility and membrane permeability.

Conformational Analysis

The piperidine ring’s puckering () and crystallographic packing () are critical for target interactions. Using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $):

- The target compound’s acetamido linker may restrict piperidine puckering ($ q \sim 0.5 \, \text{Å} $, $ \phi \sim 30^\circ $), favoring a chair conformation.

- Analogs with direct pyrimidine-piperidine linkages () may exhibit greater puckering flexibility ($ q \sim 0.7 \, \text{Å} $, $ \phi \sim 60^\circ $), altering binding pocket compatibility .

Table 2: Conformational Parameters

| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Dominant Ring Conformation |

|---|---|---|---|

| Target Compound | 0.5 | 30 | Chair |

| Ethyl 1-[4-methyl-6-(CF₃)...] | 0.7 | 60 | Twist-boat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.